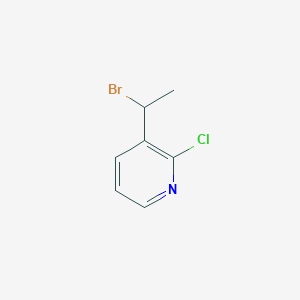

3-(1-Bromoethyl)-2-chloropyridine

Description

BenchChem offers high-quality 3-(1-Bromoethyl)-2-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Bromoethyl)-2-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

3-(1-bromoethyl)-2-chloropyridine |

InChI |

InChI=1S/C7H7BrClN/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3 |

InChI Key |

APHDWSJPXWCRIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=CC=C1)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1-Bromoethyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(1-Bromoethyl)-2-chloropyridine is a halogenated pyridine derivative of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a reactive benzylic bromide and a chlorinated pyridine ring, positions it as a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling procedures, designed to empower researchers in leveraging this compound for novel molecular design and development, particularly in the realms of medicinal chemistry and materials science.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-(1-Bromoethyl)-2-chloropyridine is paramount for its effective application in research and development. The data presented below has been aggregated from available chemical databases.

| Property | Value | Source(s) |

| CAS Number | 1335054-93-7 | [1] |

| Molecular Formula | C₇H₇BrClN | [1] |

| Molecular Weight | 220.49 g/mol | [1] |

| Appearance | Likely a solid or viscous liquid | Inferred from related compounds |

| SMILES Code | ClC1=NC=CC=C1C(Br)C | Inferred from structure |

| Storage Temperature | Cold-chain transportation recommended; store in a dry, well-ventilated area. | [1] |

Synthesis and Elucidation

The synthesis of 3-(1-Bromoethyl)-2-chloropyridine typically involves the introduction of the bromoethyl group onto the 2-chloropyridine scaffold. A plausible and commonly employed synthetic route is the radical bromination of 3-ethyl-2-chloropyridine.

Proposed Synthetic Workflow

A common method for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.[2]

Caption: Proposed synthesis of 3-(1-Bromoethyl)-2-chloropyridine.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethyl-2-chloropyridine in a suitable inert solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(1-Bromoethyl)-2-chloropyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(1-Bromoethyl)-2-chloropyridine is dominated by two key features: the lability of the benzylic bromide and the susceptibility of the 2-chloropyridine ring to nucleophilic aromatic substitution.

Reactivity of the Benzylic Bromide

The ethyl group attached to the pyridine ring at the 3-position renders the alpha-carbon "benzylic-like" due to its proximity to the aromatic system. This structural feature significantly stabilizes benzylic radicals, cations, and anions through resonance delocalization.[3] Consequently, the bromine atom in 3-(1-Bromoethyl)-2-chloropyridine is a good leaving group, making the compound susceptible to both SN1 and SN2 nucleophilic substitution reactions at the benzylic carbon.

Caption: Nucleophilic substitution pathways at the benzylic carbon.

This reactivity makes 3-(1-Bromoethyl)-2-chloropyridine a valuable precursor for introducing a variety of functional groups at this position, which is a common strategy in the synthesis of pharmacologically active molecules.[4]

Reactivity of the 2-Chloropyridine Ring

The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing chlorine atom at the 2-position further activates this position towards nucleophilic aromatic substitution (SNAr).[5] While this reaction typically requires strong nucleophiles and often elevated temperatures, it provides a powerful method for further functionalization of the heterocyclic core.[6]

Spectroscopic Profile (Predicted)

Detailed experimental spectroscopic data for 3-(1-Bromoethyl)-2-chloropyridine is not widely available in the public domain. However, a predicted spectroscopic profile can be constructed based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns (doublets or doublets of doublets) will be characteristic of a 2,3-disubstituted pyridine.

-

Benzylic Proton: A quartet is expected for the proton on the carbon bearing the bromine atom (CH-Br), likely in the range of δ 5.0-5.5 ppm, coupled to the adjacent methyl protons.

-

Methyl Protons: A doublet is expected for the methyl protons (CH₃), likely in the range of δ 1.8-2.2 ppm, coupled to the benzylic proton.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon attached to the chlorine (C2) and the carbon attached to the bromoethyl group (C3) will show characteristic downfield shifts.

-

Benzylic Carbon: The signal for the carbon attached to the bromine (C-Br) is expected to appear in the range of δ 40-50 ppm.

-

Methyl Carbon: The methyl carbon signal should appear further upfield, typically in the range of δ 20-25 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 220.49. A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M, M+2, and M+4 peaks. Common fragmentation patterns would likely involve the loss of a bromine radical (M - Br) or the entire bromoethyl group.

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-Br stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Safety, Handling, and Storage

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Applications in Research and Development

The bifunctional nature of 3-(1-Bromoethyl)-2-chloropyridine makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.

-

Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active compounds.[4] The reactive handles on this molecule allow for the systematic modification and exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Agrochemicals: Halogenated pyridines are frequently used in the development of new pesticides and herbicides.[8]

-

Materials Science: The ability to introduce various functional groups allows for the synthesis of novel monomers for polymerization or the creation of specialized materials with unique electronic or photophysical properties.

Conclusion

3-(1-Bromoethyl)-2-chloropyridine is a chemical entity with significant potential for synthetic innovation. While detailed experimental data for this specific compound is limited, its chemical behavior can be confidently predicted based on well-established principles of organic chemistry. This guide serves as a foundational resource for researchers, providing a framework for its safe and effective use in the laboratory. As with any reactive chemical, all handling and reactions should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards.

References

A comprehensive list of sources will be compiled here based on the information gathered. Due to the limited direct information on the target compound, many references will pertain to related structures and general chemical principles.

Sources

- 1. 1335054-93-7|3-(1-Bromo-ethyl)-2-chloro-pyridine|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The benzene ring alters the reactivity of a neighboring group in ... | Study Prep in Pearson+ [pearson.com]

- 4. chempanda.com [chempanda.com]

- 5. vaia.com [vaia.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(1-Bromoethyl)-2-chloropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal and Agrochemical Chemistry

3-(1-Bromoethyl)-2-chloropyridine is a halogenated pyridine derivative that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromoethyl group and a chlorinated pyridine ring, offers multiple sites for chemical modification, making it a valuable tool for medicinal chemists and researchers in agrochemical development. The strategic placement of the chloro and bromoethyl substituents on the pyridine scaffold allows for a range of transformations, including nucleophilic substitutions and cross-coupling reactions. These reactions are fundamental in constructing the molecular frameworks of many active pharmaceutical ingredients (APIs) and potent agrochemicals. This guide provides a comprehensive overview of the known physical properties, a proposed synthetic route, and the potential applications of this compound, offering a technical resource for its utilization in research and development.

Physicochemical Properties: A Data-Driven Profile

Detailed experimental data for 3-(1-Bromoethyl)-2-chloropyridine is not extensively reported in the literature. However, based on its molecular structure and data from related compounds, we can compile a profile of its key physical and chemical identifiers.

| Property | Value | Source |

| CAS Number | 1335054-93-7 | [1] |

| Molecular Formula | C₇H₇BrClN | [1] |

| Molecular Weight | 220.49 g/mol | [1] |

| Physical Form | Solid or viscous liquid (inferred from isomer) | [2] |

| SMILES | ClC1=NC=CC=C1C(Br)C | [1] |

Note: Properties such as melting point, boiling point, and density have not been experimentally determined in publicly available literature. Researchers should handle this compound with the precautions appropriate for a potentially hazardous and uncharacterized substance.

Synthesis and Mechanism: A Proposed Pathway

Proposed Synthesis Workflow

Caption: Proposed synthesis of 3-(1-Bromoethyl)-2-chloropyridine.

Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-ethylpyridine in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel to yield pure 3-(1-bromoethyl)-2-chloropyridine.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is the reagent of choice for selective allylic and benzylic bromination due to its ability to provide a low, steady concentration of bromine radicals, minimizing side reactions.

-

Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.

-

Solvent: Carbon tetrachloride is a common solvent for these reactions as it is inert to the reaction conditions. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can be considered.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 3-(1-bromoethyl)-2-chloropyridine is dictated by the two halogen substituents. The bromoethyl group is susceptible to nucleophilic substitution, while the chloro-substituted pyridine ring can participate in various cross-coupling reactions. This dual reactivity makes it a valuable precursor for creating diverse molecular libraries for drug screening.

Substituted pyridines are prevalent scaffolds in numerous pharmaceuticals, and chloropyridines serve as versatile intermediates in their synthesis.[3][4] The introduction of a bromoethyl group provides a reactive handle for further functionalization, enabling the construction of more complex molecules. For instance, the bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups.

Conceptual Application Workflow

Caption: Conceptual workflow for drug discovery applications.

The substituted pyridines derived from this starting material could be explored for a range of therapeutic targets. For example, substituted pyridines have been investigated as dopamine transporter inhibitors, which have implications for conditions like Parkinson's disease and depression.[5]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(1-bromoethyl)-2-chloropyridine is not available, general precautions for handling halogenated pyridines should be strictly followed. These compounds are often toxic and irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(1-Bromoethyl)-2-chloropyridine is a promising, albeit not extensively characterized, chemical intermediate. Its synthesis is achievable through established radical bromination methods, and its dual reactivity offers significant opportunities for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The information and proposed protocols in this guide are intended to provide a solid foundation for researchers to safely handle and effectively utilize this versatile building block in their scientific endeavors. As with any uncharacterized compound, it is imperative that all handling and reactions are conducted with appropriate safety measures in place and that all physical properties are experimentally verified.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloropyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2003, February 10). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Retrieved from [Link]

-

Canadian Science Publishing. (1964). The reaction of N-bromosuccinimide with some alkyl pyridines. Canadian Journal of Chemistry, 42(3), 698-701. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 3-Bromo-2-chloropyridine Properties. Retrieved from [Link]

-

Research Solutions Pages. (n.d.). On the reactivity of the bromine atoms in brominated pyridines. Retrieved from [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

-

Sdfine. (n.d.). 3-bromo-2-chloropyridine (for synthesis). Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Chloropyridine. Retrieved from [Link]

Sources

- 1. 1335054-93-7|3-(1-Bromo-ethyl)-2-chloro-pyridine|BLD Pharm [bldpharm.com]

- 2. 3-(1-Bromoethyl)-5-chloropyridine | 1335052-83-9 [sigmaaldrich.com]

- 3. chempanda.com [chempanda.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

Technical Whitepaper: Strategic Synthesis of 3-(1-Bromoethyl)-2-chloropyridine

Executive Summary

3-(1-Bromoethyl)-2-chloropyridine (CAS: 1335054-93-7 ) is a high-value heterocyclic intermediate, primarily utilized as a "privileged scaffold" in the development of Tyrosine Kinase Inhibitors (TKIs), including c-Met and ALK inhibitors.[1] Its structural utility lies in the 2-chloro substituent, which activates the pyridine ring for subsequent

This guide delineates two distinct synthetic methodologies:

-

The Precision Pathway (Nucleophilic Substitution): Ideal for drug discovery and early-phase development where purity (>98%) is paramount.[1]

-

The Industrial Pathway (Radical Bromination): A cost-efficient route for large-scale production, albeit with higher purification demands.[1]

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 3-(1-Bromoethyl)-2-chloropyridine |

| CAS Number | 1335054-93-7 |

| Molecular Formula | |

| Molecular Weight | 220.49 g/mol |

| Appearance | Colorless to pale yellow oil (darkens upon storage) |

| Stability | High Risk: Prone to hydrolysis (to alcohol) and E2 elimination (to vinyl pyridine). |

| Storage | -20°C, Inert Atmosphere ( |

Route A: The Precision Pathway (Alcohol Conversion)

Best for: High Purity (>98%), Stereochemical Control (if using chiral precursors).[1]

This route utilizes 1-(2-chloropyridin-3-yl)ethanol as the immediate precursor. It avoids the formation of di-brominated side products common in radical halogenation.[1]

Retrosynthesis & Logic

The synthesis hinges on the activation of the secondary alcohol.[1] Since the pyridine nitrogen can act as a nucleophile or base, acidic conditions (HBr) are often avoided to prevent salt formation or ring protonation which deactivates the system.[1] Phosphorus tribromide (

Detailed Protocol

Precursor Synthesis:

-

Lithiation: Treat 2-chloropyridine with LDA in THF at -78°C to generate the 3-lithio species (directed ortho-metalation).

-

Addition: Quench with acetaldehyde to yield 1-(2-chloropyridin-3-yl)ethanol.

Bromination Step:

-

Setup: Charge a flame-dried 3-neck flask with 1-(2-chloropyridin-3-yl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM) or Toluene (10V).

-

Cooling: Cool the solution to 0°C under

flow. -

Addition: Add

(0.4 eq - note stoichiometry: 1 mol -

Reaction: Allow warming to 25°C. Monitor by TLC/HPLC. Reaction is typically complete in 2–4 hours.[1]

-

Note: If reaction stalls, mild heating to 40°C is permissible, but increases elimination risk.[1]

-

-

Quench: Pour mixture onto crushed ice/NaHCO3 (sat. aq). Caution:

hydrolysis releases HBr gas violently.[1][2] -

Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc). The product is unstable on silica for long periods; elute quickly.[1]

Mechanism of Action ( )

The alcohol oxygen attacks the phosphorus, displacing a bromide ion to form a dibromophosphite intermediate (good leaving group).[1] The liberated bromide ion then attacks the benzylic carbon from the backside.[1]

Caption: Mechanistic flow of alcohol activation by PBr3 followed by SN2 displacement.

Route B: The Industrial Pathway (Radical Bromination)

Best for: Cost Reduction, Bulk Synthesis.[1]

This route employs the Wohl-Ziegler reaction on 3-ethyl-2-chloropyridine .

Reaction Engineering

-

Reagent: N-Bromosuccinimide (NBS) provides a low, steady concentration of

.[1][3] -

Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).[1][3]

-

Solvent: Traditionally

(banned/restricted).[1] Trifluorotoluene (

Detailed Protocol

-

Charge: Dissolve 3-ethyl-2-chloropyridine (1.0 eq) in

(5V). -

Reagents: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reflux: Heat to reflux (approx. 100°C).[1] The reaction is driven by the precipitation of succinimide (which floats).[1]

-

Monitoring: Critical. Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of 3-(1,1-dibromoethyl)...).[1]

-

Workup: Filter off succinimide solid. Concentrate filtrate.[1]

-

Purification: Distillation (high vacuum) is preferred over chromatography for scale.[1]

Comparison of Routes

| Feature | Route A (Alcohol) | Route B (Radical) |

| Precursor Cost | High (requires lithiation step) | Low (Ethyl pyridine is cheaper) |

| Selectivity | >95% (Regiospecific) | 80-85% (Risk of ring bromination or di-bromination) |

| Scalability | Moderate (PBr3 handling) | High (Standard batch reactor) |

| Impurity Profile | Phosphorus residues | Succinimide, Gem-dibromides |

Synthesis Workflow Diagram

Caption: Comparison of the Precision (Left) and Industrial (Right) synthetic pathways.

Safety & Toxicology (E-E-A-T)

Hazard Class: High Potency / Vesicant. [1]

-

Skin/Eye: Benzylic bromides are potent lachrymators and severe skin irritants.[1][4] They can alkylate DNA (genotoxic potential).[1]

-

Handling: Must be handled in a fume hood with double-gloving (Nitrile/Laminate).[1]

-

Neutralization: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to quench the alkylating capability.[1]

References

-

BLD Pharm. (n.d.).[1] 3-(1-Bromo-ethyl)-2-chloro-pyridine MSDS & Chemical Properties. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 3-Bromo-2-chloropyridine Product Page (Structural Analog Reference). Retrieved from [1]

-

Master Organic Chemistry. (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides. Retrieved from

-

Organic Chemistry Portal. (n.d.).[1] N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from

-

PubChem. (2025).[1][4] 3-Bromo-2-chloropyridine Compound Summary (Analogous Hazard Data). Retrieved from [1]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. orgosolver.com [orgosolver.com]

- 4. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-Bromoethyl)-2-chloropyridine

CAS Number: 1335054-93-7

Introduction

3-(1-Bromoethyl)-2-chloropyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the field of drug discovery and development. Its molecular architecture, featuring a chloro-substituted pyridine ring and a reactive bromoethyl side chain, presents a versatile scaffold for the synthesis of a wide array of complex molecules. The strategic placement of the chloro and bromoethyl groups offers multiple reaction sites for chemical modification, making it a valuable intermediate in the construction of novel pharmaceutical agents.

This technical guide provides a comprehensive overview of 3-(1-Bromoethyl)-2-chloropyridine, including its physicochemical properties, plausible synthetic routes, analytical methodologies, potential applications in medicinal chemistry, and essential safety and handling protocols. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

The fundamental physicochemical properties of 3-(1-Bromoethyl)-2-chloropyridine are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1335054-93-7 | [1] |

| Molecular Formula | C₇H₇BrClN | [1] |

| Molecular Weight | 220.49 g/mol | [1] |

| SMILES Code | ClC1=NC=CC=C1C(Br)C | [1] |

| Appearance | Likely a solid or oil (based on similar compounds) | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

| Storage | Recommended to be stored under an inert atmosphere, in a freezer at -20°C. |

Synthesis and Purification

Proposed Synthetic Pathway: Radical Bromination

The introduction of a bromine atom at the alpha-position of the ethyl group on the pyridine ring can be effectively achieved through a free radical substitution reaction. N-Bromosuccinimide (NBS) is a common and effective reagent for this type of transformation, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.

Reaction Scheme:

Figure 1: Proposed synthesis of 3-(1-Bromoethyl)-2-chloropyridine.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 2-chloro-3-ethylpyridine (1.0 equivalent) in a dry, inert solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.05 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator, for instance, azobisisobutyronitrile (AIBN, 0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(1-Bromoethyl)-2-chloropyridine.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is selected as the bromine source because it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over competing electrophilic addition to the pyridine ring.

-

AIBN as Initiator: AIBN is a common and reliable radical initiator that decomposes at a convenient rate at the reflux temperature of many common solvents.

-

Inert Solvent: Carbon tetrachloride is a traditional solvent for radical reactions, although safer alternatives like cyclohexane or acetonitrile can also be considered. The solvent must be inert to the reaction conditions.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the product from any unreacted starting material or byproducts.

Analytical and Quality Control

Ensuring the identity and purity of 3-(1-Bromoethyl)-2-chloropyridine is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed for its comprehensive characterization.

Figure 2: Analytical workflow for quality control.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as a quartet and a doublet for the bromoethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and bromo substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (220.49 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring, as well as C-Br and C-Cl stretching frequencies.

Applications in Medicinal Chemistry and Drug Discovery

3-(1-Bromoethyl)-2-chloropyridine is a valuable building block in medicinal chemistry due to its dual reactivity. The chloro-substituted pyridine core and the bromoethyl side chain offer orthogonal handles for synthetic diversification.

Reactivity of the Chloro-Pyridine Core:

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular scaffolds. The electron-deficient nature of the pyridine ring facilitates this type of reaction.

Reactivity of the Bromoethyl Side Chain:

The bromine atom on the ethyl side chain is a good leaving group in nucleophilic substitution reactions (SN1 or SN2, depending on the conditions and the nucleophile). This allows for the facile introduction of various functional groups at this position. For example, it can react with amines to form aminoethylpyridine derivatives, with carboxylates to form esters, or with cyanide to introduce a nitrile group, which can be further elaborated.

Figure 3: Key reaction sites for molecular diversification.

Potential Therapeutic Targets:

Derivatives of substituted pyridines have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, central nervous system agents, and anti-infective agents. The ability to readily modify both the pyridine core and the side chain of 3-(1-Bromoethyl)-2-chloropyridine makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening against various biological targets.

Safety, Handling, and Storage

As with any halogenated organic compound, 3-(1-Bromoethyl)-2-chloropyridine should be handled with appropriate caution. While specific toxicity data for this compound is not available, the safety precautions should be based on the known hazards of similar chemical classes.

Hazard Identification (Anticipated):

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: Expected to be a skin and eye irritant.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(1-Bromoethyl)-2-chloropyridine, with its distinct reactive sites, is a promising and versatile building block for synthetic and medicinal chemistry. While detailed experimental data for this specific compound remains to be fully published, its potential for creating diverse molecular architectures is clear. This guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds, offering a solid foundation for researchers to safely handle, characterize, and strategically employ this valuable chemical intermediate in the pursuit of novel therapeutic agents.

References

Sources

Navigating the Frontier of Chemical Synthesis: A Technical Guide to 3-(1-Bromoethyl)-2-chloropyridine

Introduction: Unveiling a Niche Pyridine Building Block

In the intricate landscape of pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel active compounds. 3-(1-Bromoethyl)-2-chloropyridine (CAS No. 1335054-93-7) represents a highly specialized, functionalized pyridine derivative. Its unique substitution pattern—a reactive bromoethyl group at the 3-position and a chlorine atom at the 2-position—offers a versatile scaffold for medicinal chemists and process development scientists. This guide provides an in-depth analysis of its commercial availability, plausible synthetic routes, potential applications, and essential handling protocols, tailored for researchers at the forefront of chemical innovation.

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Functionalized pyridines, especially those bearing halogen atoms, are prized for their reactivity and versatility in constructing complex molecular architectures.[2] 3-(1-Bromoethyl)-2-chloropyridine is not a high-volume, commodity chemical but rather a niche reagent, primarily sourced for specific research and development campaigns where precise structural modifications are required.

The Commercial Landscape: Sourcing a Specialty Reagent

The commercial availability of 3-(1-Bromoethyl)-2-chloropyridine is limited, reflecting its status as a specialized research chemical. Unlike common reagents, it is typically not held in large inventories by major chemical suppliers.

Direct Sourcing

A limited number of specialized suppliers list this compound in their catalogs. Researchers looking to procure this molecule should anticipate lead times and should inquire about available batch sizes and purity specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLDpharm | 1335054-93-7 | C7H7BrClN | 220.49 | Research Use Only. |

The Custom Synthesis Option

For many researchers, the most practical route to acquiring 3-(1-Bromoethyl)-2-chloropyridine is through custom synthesis.[3] Numerous chemical manufacturing organizations specialize in the bespoke synthesis of pyridine derivatives and other halogenated heterocycles.[4][5][6]

Advantages of Custom Synthesis:

-

Tailored Purity: Researchers can specify the required purity level, which is critical for sensitive applications like catalysis or late-stage pharmaceutical synthesis.

-

Scalability: Custom synthesis providers can often produce quantities ranging from milligrams for initial screening to kilograms for preclinical development.

-

Structural Analogs: These services can also synthesize novel analogs of the target molecule, allowing for a broader exploration of the chemical space around a lead compound.[3]

Engaging with a custom synthesis provider typically involves a detailed consultation to define the scope of the project, including the desired quantity, purity, and analytical data required for quality control.[3]

Synthetic Strategy: A Plausible Route to 3-(1-Bromoethyl)-2-chloropyridine

While specific patented routes for 3-(1-Bromoethyl)-2-chloropyridine are not prevalent in public literature, a chemically sound and logical synthetic pathway can be proposed based on established organic chemistry principles. A likely precursor for this molecule is 2-chloro-3-ethylpyridine. The synthesis would then proceed via a selective bromination of the ethyl side chain.

Proposed Synthetic Workflow

A plausible and efficient method for this transformation would be a radical substitution reaction, where the benzylic-like position on the ethyl group is selectively halogenated.

Step-by-Step Protocol (Hypothetical):

-

Initiation: The reaction would be initiated by mixing 2-chloro-3-ethylpyridine with a brominating agent such as N-Bromosuccinimide (NBS). NBS is a preferred reagent for allylic and benzylic brominations due to its ability to provide a low, constant concentration of bromine, which minimizes side reactions.

-

Radical Formation: A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, would be added to the mixture. Upon gentle heating or UV irradiation, the initiator decomposes to form radicals.

-

Propagation: These radicals abstract a hydrogen atom from the carbon adjacent to the pyridine ring, the most stable radical position, forming a resonance-stabilized radical intermediate. This intermediate then reacts with a bromine source (Br2, generated in situ from NBS) to form the desired product, 3-(1-Bromoethyl)-2-chloropyridine, and a new radical to continue the chain reaction.

-

Termination: The reaction concludes when radicals combine.

-

Work-up and Purification: The reaction mixture would then be subjected to a standard aqueous work-up to remove unreacted NBS and the succinimide byproduct. The crude product would then be purified, likely via column chromatography, to yield the final product of high purity.

Caption: A plausible synthetic workflow for 3-(1-Bromoethyl)-2-chloropyridine.

Applications in Research and Drug Development

The utility of 3-(1-Bromoethyl)-2-chloropyridine lies in its dual reactivity. The bromoethyl group serves as a potent electrophile, while the chloropyridine core offers sites for further functionalization, such as through metal-catalyzed cross-coupling reactions.[2]

Role as a Key Intermediate

This molecule is an ideal intermediate for synthesizing more complex compounds. The bromine atom is an excellent leaving group, allowing for nucleophilic substitution reactions. This enables the covalent attachment of the 2-chloro-3-pyridyl moiety to a wide range of substrates, such as amines, thiols, and alcohols, which are common functional groups in lead compounds.

Potential in Medicinal Chemistry

Pyridine derivatives are integral to many therapeutic agents, including treatments for cancer, viral infections, and neurological disorders.[1][7] The 2-chloropyridine motif, in particular, is a common feature in biologically active molecules. The regioselective functionalization of such scaffolds is a key challenge and opportunity in medicinal chemistry.[8]

A researcher might employ 3-(1-Bromoethyl)-2-chloropyridine in a fragment-based drug discovery program. The 2-chloropyridyl group can serve as a core fragment that binds to a biological target, while the reactive bromoethyl handle allows for the rapid synthesis of a library of derivatives to explore the surrounding binding pocket and optimize potency and selectivity.

Caption: Role of the building block in a drug discovery workflow.

Comprehensive Safety and Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS) for 3-(1-Bromoethyl)-2-chloropyridine, a conservative approach to handling is mandatory. The safety protocols outlined below are based on best practices for handling halogenated and pyridine-based heterocyclic compounds, which are often toxic and irritant.[9][10][11]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

-

Hand Protection: Wear nitrile or other solvent-resistant gloves. Always inspect gloves for tears or holes before use.[11]

-

Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[9]

-

Respiratory Protection: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10]

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[10]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Pyridine derivatives can be flammable.[12]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.[12]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air immediately. Seek medical attention if breathing becomes difficult.[10]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

-

Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal

-

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for disposal.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

3-(1-Bromoethyl)-2-chloropyridine is a specialized chemical intermediate with significant potential for researchers in drug discovery and agrochemical synthesis. While its commercial availability is limited to niche suppliers and custom synthesis, its value lies in the strategic combination of a reactive bromoethyl group and a versatile chloropyridine core. Understanding its plausible synthesis, potential applications, and stringent safety protocols is crucial for any scientist looking to leverage this powerful building block in their research endeavors. By providing this expert analysis, we aim to empower researchers to navigate the complexities of sourcing and utilizing such advanced chemical tools, thereby accelerating the pace of innovation.

References

-

Custom Synthesis of Pyridine Derivatives: Meeting Specific R&D Needs. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Pyridine Derivatives Suppliers | Agro & Fine Chemicals. Pure Synth.[Link]

-

Navigating Chemical Synthesis: The Role of Halogenated Heterocycles like Dibromo Methylpyridine. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Pyridines deep dive: Applications and side effects. Chempanda.[Link]

- Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.

- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.[Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI.[Link]

-

Synthesis of pyridine derivatives. ResearchGate.[Link]

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI.[Link]

-

Fine Chemicals. Wacker Chemie AG.[Link]

- Preparation method of 1- (3-chloropyridine-2-yl) -3-bromo-1H-pyrazole-5-formic ether.

-

Safety Data Sheet PYRIDINE. ChemSupply Australia.[Link]

-

C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate.[Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.[Link]

-

HAZARD SUMMARY. NJ.gov.[Link]

-

UN1282 Pyridine AGR, ACS, Ph Eur. Labbox Export.[Link]

-

Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ResearchGate.[Link]

- Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid.

-

Synthetic method of 3-bromopyridine. Patsnap.[Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pure-synth.com [pure-synth.com]

- 5. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]

- 6. polyorginc.com [polyorginc.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. nj.gov [nj.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. labbox.eu [labbox.eu]

Introduction: A Bifunctional Scaffold for Complex Synthesis

An In-Depth Technical Guide to the Reactivity Profile of 3-(1-Bromoethyl)-2-chloropyridine

3-(1-Bromoethyl)-2-chloropyridine is a versatile heterocyclic compound that presents two distinct and highly valuable electrophilic centers for synthetic elaboration.[1][2] Its structure, featuring a benzylic-like secondary bromide and an activated aryl chloride, makes it a powerful building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[3] The strategic positioning of these two functional groups—the bromoethyl group at the 3-position and the chloro group at the 2-position—allows for orthogonal or sequential reactions, providing chemists with a high degree of control over molecular diversification.

This guide offers a comprehensive analysis of the reactivity profile of 3-(1-Bromoethyl)-2-chloropyridine. We will dissect the reactivity of each electrophilic site, explore the mechanistic underpinnings of its key transformations, and provide field-proven protocols for its application in modern synthetic chemistry. The discussion is grounded in fundamental principles of organic chemistry, drawing parallels to the known reactivity of 2-chloropyridines and benzylic halides, and is supported by authoritative literature.

Core Reactive Centers: A Duality of Opportunity

The synthetic utility of 3-(1-Bromoethyl)-2-chloropyridine stems from its two primary reaction sites, each with a unique reactivity profile. Understanding the factors that govern reactions at each site is paramount for strategic synthetic planning.

Caption: Dual reactive centers of 3-(1-Bromoethyl)-2-chloropyridine.

PART 1: Reactivity of the 1-Bromoethyl Group

The 1-bromoethyl substituent at the C-3 position behaves as a secondary, benzylic-like halide. The adjacent pyridine ring significantly influences its reactivity. Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting radical is resonance-stabilized.[4] This inherent stability of the benzylic radical intermediate also facilitates the departure of a leaving group in nucleophilic substitution reactions.[4][5]

Mechanistic Considerations: The SN1/SN2 Dichotomy

The secondary nature of the electrophilic carbon allows for competition between SN1 and SN2 pathways. The choice of nucleophile, solvent, and temperature will dictate the predominant mechanism.

-

SN2 Pathway: Favored by strong, non-bulky nucleophiles (e.g., N₃⁻, CN⁻, R₂NH) and polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).[6] These conditions promote a concerted backside attack, leading to an inversion of stereochemistry if the starting material is chiral.

-

SN1 Pathway: Favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., ethanol, water). The electron-withdrawing nature of the pyridine ring may slightly disfavor the formation of a full carbocation intermediate compared to a typical benzyl system, but the potential for resonance stabilization remains a key factor.

Caption: Factors influencing SN1 vs. SN2 pathways at the benzylic carbon.

Protocol: Nucleophilic Substitution with Sodium Azide (SN2)

This protocol details a representative SN2 reaction to install an azide moiety, a versatile functional group for further transformations via click chemistry or reduction to a primary amine.

Objective: To synthesize 3-(1-azidoethyl)-2-chloropyridine.

Materials:

-

3-(1-Bromoethyl)-2-chloropyridine (1.0 equiv)

-

Sodium Azide (NaN₃) (1.5 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(1-Bromoethyl)-2-chloropyridine (1.0 equiv).

-

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Add sodium azide (1.5 equiv) to the solution in one portion.

-

Stir the reaction mixture at room temperature (approx. 25 °C) for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-(1-azidoethyl)-2-chloropyridine.

Causality Insights:

-

Why DMF? As a polar aprotic solvent, DMF effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, accelerating the SN2 reaction.[6]

-

Why excess NaN₃? Using a slight excess of the nucleophile ensures the reaction goes to completion by Le Châtelier's principle.

-

Why room temperature? The benzylic-like position is sufficiently activated that elevated temperatures, which could favor elimination side-reactions, are often unnecessary.[6]

PART 2: Reactivity of the 2-Chloro Group

The chlorine atom at the C-2 position of the pyridine ring is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[7] This activation is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate in SNAr and facilitates the rate-determining oxidative addition step in cross-coupling cycles.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are cornerstones of modern synthesis, and the 2-chloropyridine moiety is an excellent substrate.[10] The C-Cl bond is stronger than C-Br or C-I bonds, often necessitating more active catalytic systems.[8] However, significant advances have made the coupling of chloro-heterocycles highly efficient and economically attractive.[7][8]

Table 1: Overview of Common Cross-Coupling Reactions at the C-2 Position

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Application | Reference(s) |

| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, XPhos | C(sp²)-C(sp²) bond formation (Biaryls) | [7][8][11] |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / RuPhos, BrettPhos | C(sp²)-N bond formation (Aryl Amines) | [12][13][14] |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | C(sp²)-C(sp) bond formation (Aryl Alkynes) | [15][16][17] |

The Suzuki coupling is a powerful method for forming C-C bonds. For 2-chloropyridines, the choice of a palladium catalyst and ligand is critical to overcome the strength of the C-Cl bond.[8]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3-(1-bromoethyl)-2-phenylpyridine.

Materials:

-

3-(1-Bromoethyl)-2-chloropyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/Water (e.g., 4:1 mixture), degassed

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine 3-(1-Bromoethyl)-2-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 18-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired product.

Causality Insights:

-

Why Pd(PPh₃)₄? This is a classic, robust catalyst for Suzuki couplings. The phosphine ligands are crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.[7][11] For less reactive chlorides, more electron-rich and bulky ligands like SPhos or XPhos may be required to achieve higher yields.[8]

-

Why K₂CO₃ and Water? The base is essential for the transmetalation step, activating the boronic acid. A biphasic system with water often accelerates the reaction.[7]

This reaction is a premier method for forming C-N bonds. The amination of chloropyridines is challenging and highly dependent on the ligand.[13] The 2-position is generally more reactive than other positions on the pyridine ring.[12]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Trustworthiness Note: The success of a Buchwald-Hartwig amination on a chloropyridine substrate is critically dependent on maintaining strictly inert and anhydrous conditions. Oxygen can irreversibly oxidize the active Pd(0) catalyst, and water can interfere with the base and other reagents.[13] Using pre-catalysts and scrupulously dried solvents is a self-validating measure to ensure reproducibility.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, the activated 2-chloro position can undergo direct substitution with potent nucleophiles, especially at elevated temperatures.[18] This pathway avoids the cost and potential toxicity of heavy metal catalysts.

Reactivity Trend: The rate of SNAr on halopyridines is influenced by the halogen (F > Cl > Br > I) and the position of the halogen (2- or 4- > 3-).[19] Therefore, the 2-chloro position is well-suited for this transformation.

Typical Nucleophiles: Strong nucleophiles like alkoxides (e.g., NaOEt), thiolates, or secondary amines (e.g., morpholine, piperidine) are generally required.[20]

Conclusion: A Strategist's Molecule

3-(1-Bromoethyl)-2-chloropyridine is a testament to the power of functional group interplay in synthetic design. Its dual electrophilic nature provides a platform for sequential and selective functionalization. The benzylic-like bromide offers a gateway to diverse functionalities through classical nucleophilic substitution, while the activated 2-chloro position opens the door to the vast and powerful world of modern cross-coupling chemistry. For the medicinal chemist, this molecule is a scaffold for library synthesis; for the materials scientist, it is a building block for novel conjugated systems. A thorough understanding of its reactivity profile, as outlined in this guide, empowers researchers to harness its full synthetic potential, transforming a simple starting material into complex, high-value molecules.

References

-

Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 45-48. [Link]

-

ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. ResearchGate. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

Saito, S., Oh-tani, S., & Miyaura, N. (2000). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Organic Letters, 2(10), 1427–1429. [Link]

-

Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

Bagley, M. C., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Beilstein Journal of Organic Chemistry, 7, 1205–1213. [Link]

-

Chem-Impex. (n.d.). 3-Bromo-2-chloropyridine. Chem-Impex. [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Yuchi, A., et al. (1985). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (6), 1141. [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. [Link]

-

Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic & Biomolecular Chemistry, 13(1), 74-77. [Link]

-

Tanaka, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1898-1904. [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PubMed Central. [Link]

- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]

-

Royal Society of Chemistry. (n.d.). Reactions of N-benzyl-pyridinium or -isoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates to give fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-chloropyridine. PubChem. [Link]

-

Computation-Based Chemistry. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Computation-Based Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy. [Link]

-

University of Calgary. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

OC Lectures. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. CAS 52200-48-3: 3-Bromo-2-chloropyridine | CymitQuimica [cymitquimica.com]

- 2. 1335054-93-7|3-(1-Bromo-ethyl)-2-chloro-pyridine|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jmcct.com [jmcct.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Suzuki Coupling of 3-(1-Bromoethyl)-2-chloropyridine

The following Application Note and Protocol guide details the strategic use of 3-(1-Bromoethyl)-2-chloropyridine in Suzuki-Miyaura cross-coupling reactions.

Executive Summary & Molecule Analysis

3-(1-Bromoethyl)-2-chloropyridine is a high-value bifunctional building block containing two distinct electrophilic sites. Its utility in drug discovery (particularly for kinase inhibitors and CNS-active agents) relies on the ability to selectively functionalize these sites.

Electrophile Profile

-

Site A: Secondary Alkyl Bromide (C

-Br): Located at the benzylic-like 3-position. -

Site B: Heteroaryl Chloride (C

-Cl): Located at the 2-position.-

Reactivity: Low/Moderate. The C-Cl bond is strong (

) and electron-deficient. -

Requirement: Requires electron-rich, bulky ligands (e.g., Buchwald phosphines or NHCs) to facilitate oxidative addition.

-

The Challenge: In a standard Suzuki coupling environment, the alkyl bromide (Site A) is kinetically more accessible to Pd(0) than the aryl chloride (Site B). Therefore, direct coupling at the pyridine ring (Site B) without protecting or reacting Site A first will lead to complex mixtures or polymerization.

Decision Matrix: Selecting the Correct Protocol

The choice of protocol depends entirely on which carbon center you intend to functionalize.

| Target Transformation | Reaction Type | Critical Reagent Class | Protocol Section |

| Couple at Alkyl Chain | Gregory Fu Ligands (e.g., | Protocol A | |

| Couple at Pyridine Ring | Buchwald Ligands (e.g., XPhos, SPhos) | Protocol B | |

| Functionalize Both | Sequential Orthogonal Coupling | Nucleophile | Workflow C |

Detailed Experimental Protocols

Protocol A: Suzuki Coupling at the Alkyl Bromide ( - )

Target Product: 3-(1-Arylethyl)-2-chloropyridine

This reaction utilizes "Fu conditions" to suppress

Reagents:

-

Substrate: 3-(1-Bromoethyl)-2-chloropyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst:

(5-10 mol%) or -

Ligand:

(Tricyclohexylphosphine) or -

Base:

(3.0 equiv) or -

Solvent: Toluene/Water (20:1) or Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inert Handling: Charge a flame-dried Schlenk tube or vial with the boronic acid,

, ligand, and base. Cycle with Argon/Vacuum (3x). -

Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate). If using

, add the requisite water (degassed) to solubilize the base slightly. -

Substrate Addition: Add 3-(1-Bromoethyl)-2-chloropyridine (liquid or solution) via syringe under Argon counter-flow.

-

Note: Do not premix the alkyl bromide with the base for long periods before adding catalyst to avoid background elimination to the styrene analog.

-

-

Reaction: Seal and stir vigorously at room temperature or mild heat (40-50 °C).

-

Insight: High temperatures (>80 °C) favor

-hydride elimination. Keep it mild.

-

-

Workup: Filter through a pad of Celite/Silica to remove Pd. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography. The product will be the 2-chloropyridine with an arylated side chain.

Protocol B: Suzuki Coupling at the 2-Chloropyridine ( - )

Target Product: 2-Aryl-3-(1-functionalized-ethyl)pyridine

Critical Pre-requisite: You cannot efficiently couple the 2-Cl position while the 1-bromoethyl group is present as a free bromide using standard Pd sources; the Pd will insert into the C-Br bond first.

-

Strategy: You must first "mask" the bromide (e.g., via nucleophilic substitution) or accept that the bromide will react.

-

Scenario: The protocol below assumes the bromide has been converted to a stable group (e.g., Ether, Amine) OR you are performing a sequential one-pot reaction where the Br is consumed first.

Reagents (for 2-Cl coupling):

-

Substrate: 3-(1-alkoxyethyl)-2-chloropyridine (Br-displaced intermediate)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Pre-catalyst: XPhos Pd G3 or

+ XPhos (2-5 mol%)-

Why XPhos? It is excellent for sterically hindered aryl chlorides and 2-pyridyl chlorides.

-

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: In a reaction vial, combine the 2-chloropyridine intermediate, boronic acid, XPhos Pd G3, and base.

-

Degassing: Seal and purge with Argon. Solvent sparging is critical to prevent homocoupling.

-

Reaction: Add solvent (degassed Dioxane/Water). Heat to 80-100 °C for 4-12 hours.

-

Insight: 2-Chloropyridines are sluggish. The water cosolvent promotes the solubility of the boronate species, accelerating the transmetallation step.

-

-

Monitoring: Monitor by LCMS. Look for the disappearance of the Cl-isotope pattern (3:1) and appearance of the biaryl product.[3]

Visual Workflow: Chemoselective Pathways

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Chemoselective divergence. Path A utilizes the high reactivity of the alkyl bromide. Path B/C prioritizes the stability of the scaffold by displacing the bromide before coupling the difficult chloride.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Temperature too high; Ligand not bulky enough. | Switch to Protocol A (Room Temp). Use | |

| No Reaction at 2-Cl | Strong C-Cl bond; Poisoning by Pyridine N. | Switch to XPhos or SPhos (Buchwald Ligands). Ensure temperature is >80°C. Use 2:1 Boronic acid excess. |

| Homocoupling of Boronic Acid | Oxygen in system. | Degas solvents vigorously (sparge with Ar for 15 min). |

| Dehalogenation (H replaces Br) | Pd-Hydride species formation. | Use anhydrous solvents for Protocol A. Avoid alcohol solvents. |

References

-

General Suzuki Coupling of 2-Halopyridines

-

Suzuki Coupling of Alkyl Halides (Protocol A basis)

-

Coupling of Challenging 2-Chloropyridines (Protocol B basis)

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Insight: Validates XPhos/SPhos for deactiv

-

-

Chemoselectivity in Dihalogenated Heterocycles

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

Protocol for Nucleophilic Substitution on 3-(1-Bromoethyl)-2-chloropyridine: A Guide to Site-Selectivity

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties, particularly the electron-deficient nature imparted by the nitrogen atom, make it a versatile substrate for functionalization.[2][3] The compound 3-(1-Bromoethyl)-2-chloropyridine is a particularly valuable synthetic intermediate as it possesses two distinct electrophilic sites amenable to nucleophilic attack: the C2 carbon of the pyridine ring and the benzylic-like carbon of the 1-bromoethyl side chain.

This dual reactivity presents both a challenge and an opportunity. A lack of control can lead to a mixture of products, complicating purification and reducing yields. However, by carefully selecting the nucleophile and reaction conditions, one can achieve high site-selectivity, directing the substitution to either the aromatic ring or the alkyl side chain. This application note provides a detailed examination of the competing mechanistic pathways and offers two distinct, field-proven protocols for achieving selective substitution on this versatile building block.

Mechanistic Considerations: A Tale of Two Pathways

The reactivity of 3-(1-Bromoethyl)-2-chloropyridine is governed by a competition between two fundamental reaction mechanisms: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and classical Bimolecular Nucleophilic Substitution (SN2) at the side-chain carbon.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The substitution of a halide on an electron-deficient pyridine ring proceeds through an addition-elimination mechanism.[4] The electronegative nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions particularly susceptible to nucleophilic attack.[2][3][5]

The mechanism involves two key steps:

-

Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, a key stabilizing factor that facilitates the attack.[2][5]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the 2-substituted pyridine product.

This pathway is generally favored by:

-

Strong, "hard" nucleophiles (e.g., amines, alkoxides).

-

Polar aprotic solvents (e.g., DMF, DMSO) that can solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.

-

Elevated temperatures , which provide the necessary activation energy to overcome the initial loss of aromaticity.

Caption: SNAr mechanism at the C2 position of the pyridine ring.

Pathway B: Bimolecular Nucleophilic Substitution (SN2) at the Side Chain